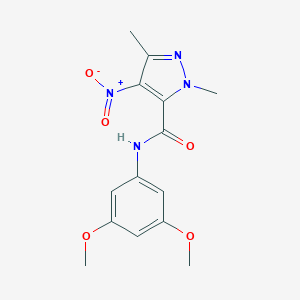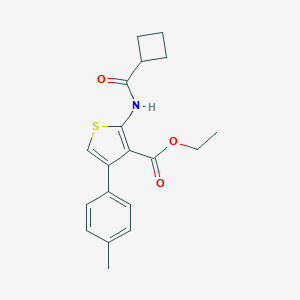![molecular formula C18H16N4O3S B451643 N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B451643.png)
N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that features a pyrazole ring substituted with a nitro group and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by nitration to introduce the nitro group. Subsequent steps involve the introduction of the benzamide moiety and the methylsulfanyl group. The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out in solvents such as ethanol or dichloromethane under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could introduce additional functional groups to the pyrazole ring.
Aplicaciones Científicas De Investigación
N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group and the benzamide moiety are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: This compound also features a pyrazole ring with nitro substitutions and is used in high-performance energetic materials.
Substituted Imidazoles: These compounds share a similar heterocyclic structure and are used in various applications, including pharmaceuticals and materials science.
Uniqueness
N-[2-(methylsulfanyl)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H16N4O3S |
|---|---|
Peso molecular |
368.4g/mol |
Nombre IUPAC |
N-(2-methylsulfanylphenyl)-4-[(4-nitropyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C18H16N4O3S/c1-26-17-5-3-2-4-16(17)20-18(23)14-8-6-13(7-9-14)11-21-12-15(10-19-21)22(24)25/h2-10,12H,11H2,1H3,(H,20,23) |
Clave InChI |
CYPDHIQGVYGFRJ-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
SMILES canónico |
CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-3-methyl-2-thiophenecarbohydrazide](/img/structure/B451563.png)
![N-(1-naphthyl)-2-{5-[(4-propylphenoxy)methyl]-2-furoyl}hydrazinecarboxamide](/img/structure/B451564.png)
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-2-(4-ethylphenyl)quinoline-4-carboxamide](/img/structure/B451565.png)
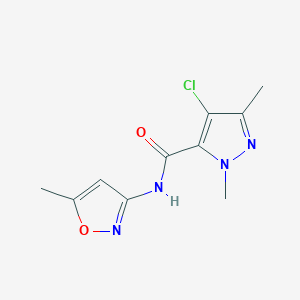
![2-FURYL(4-{4-[(2-METHOXYPHENOXY)METHYL]BENZOYL}PIPERAZINO)METHANONE](/img/structure/B451568.png)
![Methyl 6-ethyl-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451570.png)
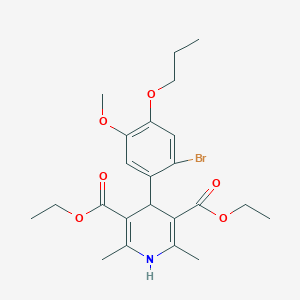
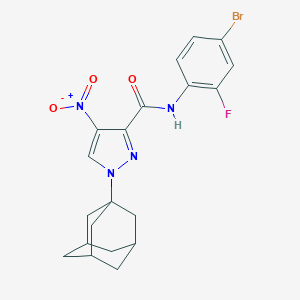
![3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[4-(MORPHOLINOCARBONYL)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451577.png)
![Isopropyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451578.png)
![3-(3-chloro-1H-1,2,4-triazol-1-yl)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-1-adamantanecarboxamide](/img/structure/B451579.png)
![2-(3-{(2Z)-3-(4-chlorobenzyl)-2-[(3-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B451580.png)
